5'-Fluoro-2'-hydroxy-3'-nitroacetophenone
Overview
Description
Mechanism of Action
5’-Fluoro-2’-hydroxy-3’-nitroacetophenone, also known as 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone, is an aromatic hydroxy ketone . It can be synthesized from 5-fluoro-2-hydroxy-acetophenone via nitration . .
Mode of Action
It’s known that it can be used to prepare 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone via catalytic hydrogenation
Biochemical Analysis
Biochemical Properties
5’-Fluoro-2’-hydroxy-3’-nitroacetophenone plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can be used to prepare 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone via catalytic hydrogenation . This interaction suggests that 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone may act as a substrate or inhibitor in enzymatic reactions, affecting the overall biochemical pathways.
Cellular Effects
The effects of 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering the cellular response and metabolic activities .
Molecular Mechanism
At the molecular level, 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. The compound’s structure allows it to interact with specific sites on enzymes or proteins, thereby modulating their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s activity significantly changes at specific dosage levels . Understanding these dosage effects is crucial for determining the safe and effective use of 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone in research and potential therapeutic applications.
Metabolic Pathways
5’-Fluoro-2’-hydroxy-3’-nitroacetophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting their function and response to external stimuli .
Transport and Distribution
Within cells and tissues, 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in these locations can affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
5’-Fluoro-2’-hydroxy-3’-nitroacetophenone can be synthesized from 5-fluoro-2-hydroxyacetophenone via nitration . The nitration process involves the introduction of a nitro group into the aromatic ring of 5-fluoro-2-hydroxyacetophenone. This reaction typically requires a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring .
Chemical Reactions Analysis
Scientific Research Applications
5’-Fluoro-2’-hydroxy-3’-nitroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5’-Fluoro-2’-hydroxy-3’-nitroacetophenone can be compared with other similar compounds, such as:
4’-Chloro-3’-nitroacetophenone: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.
2’-Hydroxy-5’-nitroacetophenone: This compound lacks the fluorine atom, which can influence its chemical behavior and applications.
5’-Chloro-2’-hydroxy-3’-nitroacetophenone:
These comparisons highlight the unique properties of 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone, particularly the presence of the fluorine atom, which can significantly influence its chemical reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTPUCHIOSGVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374582 | |
Record name | 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70978-39-1 | |
Record name | 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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